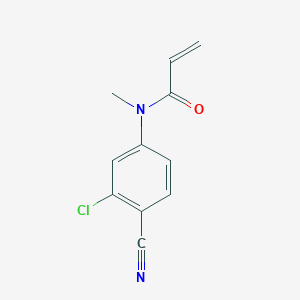

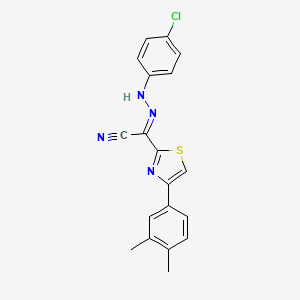

![molecular formula C11H12N4O B2590018 (R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol CAS No. 1704941-02-5](/img/structure/B2590018.png)

(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Role in Enzyme Biotransformation

One study elaborates on the biotransformation of a compound structurally related to "(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol", highlighting the importance of molybdenum-containing enzymes in the metabolism of novel drug entities. This research provides insights into the enzymatic processes involved in drug metabolism, showcasing the compound's relevance in understanding the pharmacokinetics of new therapeutic agents (Adusumalli et al., 2019).

Supramolecular Chemistry and Catalysis

The synthesis and characterization of monometallic and bimetallic complexes based on rhenium(I) tricarbonyl chloride coordinated to bipyrimidine derivatives demonstrate the compound's utility in materials science. These complexes exhibit unique ground-state and excited-state properties, which are critical for applications in photovoltaics, light-emitting diodes (LEDs), and as catalysts in chemical synthesis (Van Wallendael et al., 1990).

Molecular Docking and Drug Design

Research on molecules structurally related to "(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol" has focused on their potential as alpha-2-imidazoline receptor agonists for treating hypertension. This showcases the compound's relevance in drug design and development, particularly in the creation of antihypertensive agents through molecular docking and experimental analyses (Aayisha et al., 2019).

Hydrogen Bonding and Crystal Engineering

The study of hydrogen-bond donors and acceptors in bifunctional aromatic N-heterocycles, including bipyrimidine derivatives, highlights the role of these compounds in supramolecular chemistry. They are pivotal in designing new materials with specific properties, such as molecular recognition, self-assembly, and crystal engineering (Aakeröy et al., 2007).

Electrocatalytic Applications

Supramolecular complexes comprising bipyrimidine derivatives have been investigated for their photocatalytic reduction of CO2 under red-light irradiation. This research underscores the compound's potential in environmental chemistry, particularly in harnessing solar energy for CO2 reduction, a critical step towards sustainable energy conversion and storage solutions (Tamaki et al., 2013).

Propiedades

IUPAC Name |

(1R)-1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6,8,16H,1-2H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMLDYIMODAIBA-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(C)O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1[C@@H](C)O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2589935.png)

![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2589936.png)

![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2589937.png)

![Methyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2589942.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2589943.png)

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide](/img/structure/B2589946.png)